N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE is a complex organic compound with a unique structure that includes an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE typically involves the reaction of 9,10-anthraquinone with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIMETHYLPROPANAMIDE
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)PENTANAMIDE is unique due to its specific pentanamide side chain, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)pentanamide |
InChI |
InChI=1S/C19H17NO3/c1-2-3-11-16(21)20-15-10-6-9-14-17(15)19(23)13-8-5-4-7-12(13)18(14)22/h4-10H,2-3,11H2,1H3,(H,20,21) |
InChI Key |
HFFSWDXKSAEKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.